3,7-Diethyl-2,3-dihydro-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3,7-diethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H17N/c1-3-9-6-5-7-11-10(4-2)8-13-12(9)11/h5-7,10,13H,3-4,8H2,1-2H3 |
InChI Key |
ZHGYCWQIVAANNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNC2=C(C=CC=C12)CC |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of Dihydroindole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 3,7-Diethyl-2,3-dihydro-1H-indole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
¹H NMR and ¹³C NMR Spectral Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for elucidating the structure of this compound. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, while the coupling constants (J) in ¹H NMR reveal the connectivity between neighboring protons.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and N-H protons. The aromatic protons on the benzene (B151609) ring will appear in the downfield region, typically between 6.5 and 7.5 ppm. The ethyl groups at positions 3 and 7 will show characteristic quartet and triplet patterns for the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, respectively. The protons of the dihydroindole core at positions 2 and 3 will present as multiplets in the aliphatic region.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons will resonate in the range of 110-150 ppm. The carbons of the ethyl groups and the dihydroindole ring will appear in the upfield region. The chemical shifts are influenced by the substitution pattern on the indole (B1671886) ring.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic-H | 6.5 - 7.2 | m | - |
| NH | 3.5 - 4.5 | br s | - |
| C2-H | ~3.0 - 3.5 | m | - |
| C3-H | ~2.8 - 3.3 | m | - |
| Ar-CH₂-CH₃ | 2.5 - 2.8 | q | ~7.5 |
| C3-CH₂-CH₃ | 1.5 - 1.8 | m | ~7.4 |
| Ar-CH₂-CH₃ | 1.1 - 1.4 | t | ~7.5 |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C (quaternary) | 140 - 150 |
| Aromatic C (CH) | 110 - 130 |
| C2 | 45 - 55 |
| C3 | 40 - 50 |
| Ar-CH₂ | 25 - 30 |
| C3-CH₂ | 20 - 25 |
| Ar-CH₂-CH₃ | 10 - 15 |
Advanced NMR Techniques for Conformational Studies
To gain deeper insights into the three-dimensional structure and conformational dynamics of this compound, advanced NMR techniques are employed. ipb.pt These methods, such as 2D NMR and variable temperature NMR, are invaluable for resolving complex spectral overlaps and understanding the molecule's flexibility. ipb.pt
Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the complete connectivity of the molecule. A COSY spectrum would reveal proton-proton couplings, for instance, confirming the connection between the methylene and methyl protons of the ethyl groups. HSQC and HMBC experiments correlate proton and carbon signals, allowing for the unambiguous assignment of all carbon and proton resonances. ipb.pt
Variable Temperature (VT) NMR studies can provide information about conformational changes. By recording spectra at different temperatures, it is possible to observe changes in chemical shifts or coupling constants that may indicate the presence of different conformers and to determine the energy barriers between them. For this compound, VT-NMR could potentially be used to study the puckering of the dihydroindole ring and the rotation of the ethyl groups.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The N-H stretching vibration of the secondary amine in the dihydroindole ring would typically appear as a sharp to broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ range, while the aliphatic C-H stretches from the ethyl groups and the dihydroindole core will be observed between 2850 and 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to bands in the 1450-1600 cm⁻¹ region.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Frequency Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| N-H | 3300 - 3500 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 3000 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
Raman Spectroscopy (including Surface-Enhanced Raman Scattering)
Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to polar functional groups, Raman is more sensitive to non-polar and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone of the ethyl groups.
Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a metal surface. researchgate.net For a compound like this compound, SERS could be used to obtain high-quality spectra even from very small sample amounts and to study its interaction with metallic surfaces.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. nih.gov
For this compound (C₁₂H₁₇N), the molecular ion peak [M]⁺ in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. rsc.org
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for dihydroindoles involve the loss of substituents and cleavage of the heterocyclic ring. For this compound, characteristic fragments would likely arise from the loss of an ethyl group (M-29) or cleavage of the dihydroindole ring system.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Identity |
|---|---|---|
| [M]⁺ | 175.15 | Molecular Ion |
| [M-15]⁺ | 160.14 | Loss of CH₃ |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Carbon-13 |
| Methane |
Reactivity Profiles and Transformative Chemistry of Dihydroindoles
Electrophilic and Nucleophilic Substitution Reactions of Dihydroindoles
Dihydroindoles, or indolines, possess a hybrid electronic nature. The benzene (B151609) ring is aromatic, while the five-membered heterocyclic ring is saturated. This structure dictates its reactivity towards electrophiles and nucleophiles.
Electrophilic Aromatic Substitution:
The benzene portion of the dihydroindole ring is susceptible to electrophilic aromatic substitution. The nitrogen atom, being an ortho, para-director, activates the aromatic ring towards electrophiles. The positions ortho and para to the nitrogen atom (C4, C6, and C7) are the most nucleophilic. In the case of 3,7-Diethyl-2,3-dihydro-1H-indole , the 7-position is already substituted. The ethyl group at C7 is also an ortho, para-directing group. Therefore, electrophilic attack is expected to be directed primarily to the C4 and C6 positions, with the relative ratio of products influenced by the steric hindrance imposed by the substituents.
Common electrophilic substitution reactions for indoles and their derivatives include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. quimicaorganica.orgbhu.ac.in For dihydroindoles, similar reactivity is expected on the benzene ring.
| Reaction Type | Reagents | Expected Product with Dihydroindole |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro- and 6-Nitrodihydroindole |
| Halogenation | Br₂/FeBr₃ | 4-Bromo- and 6-Bromodihydroindole |
| Sulfonation | SO₃/H₂SO₄ | Dihydroindole-4-sulfonic acid and Dihydroindole-6-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl- and 6-Acyldihydroindole |
For This compound , the directing effects of the amino group and the C7-ethyl group would reinforce substitution at the C4 and C6 positions. The ethyl group at C3 is on the saturated ring and would have a minimal electronic effect on the aromatic ring but could exert some steric influence on the approach of the electrophile.
Nucleophilic Substitution:
Nucleophilic substitution reactions on the dihydroindole ring are less common unless an activating group is present. The nitrogen atom of the dihydroindole is nucleophilic and can react with electrophiles. For instance, N-alkylation or N-acylation can occur readily.
In some specialized cases, nucleophilic aromatic substitution can occur if a good leaving group is present on the aromatic ring, particularly at a position activated by an electron-withdrawing group. However, for an electron-rich system like This compound , such reactions are unlikely without prior modification. A notable exception is the reaction of 1-hydroxyindoles with nucleophiles, which proceeds via an S_N2-type mechanism on the nitrogen atom. clockss.orgcore.ac.uk
Rearrangement Reactions Involving the Dihydroindole Ring System
The dihydroindole ring system can undergo various rearrangement reactions, often under acidic conditions or photochemically. These rearrangements can lead to ring expansion, ring contraction, or the migration of substituents.
One of the well-known rearrangements is the Fischer indole (B1671886) synthesis, which, while a method for indole synthesis, involves rearrangements of a phenylhydrazone. youtube.com While not a reaction of a pre-formed dihydroindole, it highlights the propensity of related structures to rearrange.
Rearrangements such as the pinacol (B44631), Wagner-Meerwein, and Wolff rearrangements are general types of organic reactions that could potentially be applied to suitably substituted dihydroindoles. libretexts.org For example, a 1,2-diol on the saturated portion of the dihydroindole could undergo a pinacol rearrangement.
The Tiffeneau-Demjanov rearrangement can be used for ring expansion of cyclic systems. youtube.com A related transformation could potentially expand the five-membered ring of a dihydroindole to a six-membered ring.
For This compound , the presence of the ethyl group at the chiral C3 position could lead to interesting stereochemical outcomes in rearrangement reactions.
Cycloaddition Reactions Leading to Fused Dihydroindole Scaffolds
The dihydroindole scaffold can participate in cycloaddition reactions, although the aromatic benzene ring is generally unreactive in this regard. The double bond of the corresponding indole is more commonly involved in cycloadditions. researchgate.net However, the diene character of the benzene ring can be exploited under certain conditions.
1,3-dipolar cycloadditions are a versatile method for constructing five-membered heterocyclic rings. wikipedia.orgglobethesis.com A dihydroindole derivative could potentially act as the dipolarophile if it contains a suitable double bond, or a dipole could be generated from the dihydroindole framework.
Diels-Alder reactions, a type of [4+2] cycloaddition, are powerful for forming six-membered rings. libretexts.org While the benzene ring of dihydroindole is not a typical diene for a Diels-Alder reaction, intramolecular variants starting from a suitably functionalized dihydroindole are conceivable.
Oxidation Reactions of Dihydroindoles to Indoles
One of the most fundamental reactions of dihydroindoles is their oxidation to the corresponding indole. This aromatization is often thermodynamically favorable. A variety of oxidizing agents can be employed for this transformation.
Common methods for the dehydrogenation of indolines to indoles include the use of palladium on carbon (Pd/C) at elevated temperatures, manganese dioxide (MnO₂), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net Halide-catalyzed oxidations using reagents like oxone have also been reported as a green alternative. nih.govresearchgate.net The choice of oxidant can sometimes depend on the substituents present on the dihydroindole ring.
The oxidation of This compound would yield 3,7-Diethyl-1H-indole . The reaction would proceed readily given the driving force of aromatization.
| Oxidizing Agent | Conditions |
| Pd/C | High temperature, solvent |
| MnO₂ | Room temperature or heating, solvent |
| DDQ | Mild conditions, solvent |
| Oxone/Halide catalyst | Aqueous or organic solvent |
Ring-Opening and Ring-Closure Mechanisms
The dihydroindole ring system is generally stable. However, under certain conditions, ring-opening of the heterocyclic five-membered ring can occur. For instance, reductive cleavage of the C-N bond can be achieved under specific catalytic conditions. Hydrodenitrogenation of indole, which proceeds through an indoline (B122111) intermediate, involves the opening of the pyrrole (B145914) ring. osti.gov
Conversely, various synthetic methods rely on ring-closure reactions to form the dihydroindole scaffold. These often involve intramolecular cyclization of a suitably substituted benzene derivative. For example, intramolecular nucleophilic aromatic substitution can be used to construct the dihydroindole ring. rsc.org Another powerful strategy is the use of 6π-electrocyclic ring closures. nih.gov
Recent research has also explored ring expansion of indoles and pyrroles, which can be considered a form of ring-opening followed by a new ring-closure. nih.gov
For This compound , ring-opening would likely require harsh conditions, leading to the cleavage of the N1-C2 or N1-C7a bonds.
Emerging Trends and Future Research Directions in Dihydroindole Chemistry
Development of Novel and Efficient Synthetic Methodologies for Substituted Dihydroindoles
The quest for novel and efficient synthetic routes to substituted dihydroindoles is driven by the need for molecular diversity in drug discovery and materials science. organic-chemistry.org Traditional methods are continually being refined, and entirely new strategies are emerging to access this important class of compounds.
A significant trend is the development of one-pot, multi-component procedures that allow for the rapid assembly of complex dihydroindole structures from simple starting materials. organic-chemistry.orgbohrium.com For example, a three-component reaction involving 2-iodo-N-trifluoroacetylanilide, a suitable acetylene, and a bromoarene, catalyzed by a palladium complex, provides a regioselective route to 2,3-substituted indoles which can be subsequently reduced to the corresponding dihydroindoles. organic-chemistry.org The use of a trifluoroacetyl protecting group on the aniline (B41778) nitrogen has proven advantageous in these domino reactions. organic-chemistry.org
Another area of progress is the direct reduction of indole (B1671886) derivatives. nih.gov While the reduction of indoles can be challenging, methods utilizing various boron hydrides have been developed for the synthesis of 2,3-dihydroindoles from polyfunctionalized 2-oxindoles. nih.gov This strategy allows for the chemoselective reduction of specific functional groups, expanding the accessible chemical space of dihydroindole derivatives. nih.gov
Furthermore, innovative cyclization strategies are continuously being explored. For instance, the reductive recyclization of bis(5-alkyl-2-furyl)(2-nitroaryl)methanes using stannous chloride provides a pathway to novel indole substituted 2-amino-4,5-dihydro-3-furancarbonitriles. researchgate.net This transformation proceeds through an intermediate nitrosoarene that interacts with the furan (B31954) ring. researchgate.net
| Methodology | Key Features | Starting Materials | Catalyst/Reagent | Ref. |
| Palladium-Catalyzed Domino Reaction | One-pot, three-component, regioselective | 2-Iodo-N-trifluoroacetylanilide, acetylene, bromoarene | Palladium complex | organic-chemistry.org |
| Reduction of 2-Oxindoles | Chemoselective reduction of functional groups | Polyfunctionalized 2-oxindoles | Boron hydrides | nih.gov |
| Reductive Recyclization | Forms indole substituted dihydrofurans | bis(5-alkyl-2-furyl)(2-nitroaryl)methanes | SnCl₂·2H₂O | researchgate.net |
Advancements in Asymmetric Synthesis Towards Complex Chiral Dihydroindoles
The synthesis of enantiomerically pure dihydroindoles is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. A significant advancement in this area is the development of catalytic enantioselective reactions that can establish the chiral centers of the dihydroindole core with high precision.
One notable approach involves the enantioselective γ-lactamization of naphthyl sulfilimines with trichloroacetyl chloride, catalyzed by a Zn-Cu system. This method yields dihydro-1H-benzindoles with excellent enantiomeric ratios (≥98:2 er) and good yields (65-80%). nih.gov The reaction is believed to proceed through a bohrium.combohrium.com-sigmatropic rearrangement of an azasulfonium enolate, with the absolute stereochemistry confirmed by X-ray crystallography. nih.gov
The development of novel chiral catalysts is central to advancing asymmetric synthesis. Chiral, cyclic phosphoric acids have emerged as powerful catalysts for the enantioselective Fischer indole synthesis, which can be adapted to produce chiral dihydroindoles. sciencedaily.com In a reaction between 2,2-disubstituted cyclopentane-1,3-diones and protected phenylhydrazine (B124118) derivatives, a chiral phosphoric acid catalyst, in conjunction with zinc chloride, promotes the formation of one enantiomer of the resulting cyclopenta[b]indole (B15071945) with high selectivity. sciencedaily.com The mechanism involves a dynamic kinetic resolution of a chiral hydrazone intermediate. sciencedaily.com
The field of organocatalysis has also made significant contributions to the asymmetric synthesis of indole-based chiral heterocycles. acs.org By designing and developing versatile platform molecules such as vinylindoles and indolylmethanols, a range of organocatalytic asymmetric cycloadditions, cyclizations, and addition reactions have been established. acs.org These strategies offer high step and atom economy and provide access to a wide variety of structurally diverse and complex chiral dihydroindoles. acs.org
Computational Design and Prediction in Dihydroindole Chemistry
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application in dihydroindole chemistry is rapidly expanding. longdom.org These methods allow for the rational design of novel dihydroindole derivatives with desired properties and the prediction of their reactivity and biological activity before their synthesis, saving significant time and resources. longdom.orgnih.gov
Structure-based drug design and molecular modeling are being employed to identify new series of dihydroindole-based compounds as potential therapeutic agents. nih.gov For example, computational studies have been used to design indole-2-carboxamide derivatives as potential anticancer agents by predicting their ability to bind to the catalytic sites of target proteins like PI3Kα and EGFR. nih.gov Molecular docking simulations can confirm the binding modes and key interactions between the designed molecules and their biological targets. nih.gov
Computational methods are also crucial for understanding reaction mechanisms and predicting the outcomes of chemical transformations. longdom.org Density Functional Theory (DFT) calculations, for instance, can be used to analyze the geometries of reactants, intermediates, and products, as well as to calculate reaction energies and activation barriers. niscpr.res.in This information is invaluable for optimizing reaction conditions and for the rational design of new catalysts and synthetic routes. rsc.org By calculating properties such as HOMO and LUMO energies and Mulliken population analysis, researchers can gain insights into the electronic structure and reactivity of dihydroindole derivatives. niscpr.res.in
The development of accurate force fields and conformational sampling methods is essential for the effective application of ligand-based drug design (LBDD). rsc.org These computational tools enable the generation of realistic 3D models of dihydroindole-based ligands, which are crucial for building predictive quantitative structure-activity relationship (QSAR) models. rsc.org
Exploration of Novel Catalytic Systems for Dihydroindole Transformations
The development of novel and efficient catalytic systems is a cornerstone of modern organic synthesis, and the field of dihydroindole chemistry is no exception. Researchers are continuously exploring new catalysts to achieve transformations that were previously difficult or impossible, with a focus on improving selectivity, efficiency, and sustainability.
Transition metal catalysis remains a powerful tool for the synthesis and functionalization of indoles and their dihydro-derivatives. mdpi.com Rhodium(II) catalysts, for example, are effective in cascade cyclization reactions involving intramolecular C-H amination to produce dihydroindoloindoles. rsc.org Gold(I)/rhodium(II) relay catalysis has also been shown to be effective for the cascade cyclization of 2-[(2-azidophenyl)ethynyl]anilines. rsc.org Chiral dirhodium(II) carboxylate catalysts are particularly noteworthy for their ability to drive a broad spectrum of reactions with high levels of chemo-, regio-, and stereoselectivity. scispace.com The stereopurity of the ligands in these catalysts has been shown to have a significant impact on their structure and enantioselectivity. scispace.comanu.edu.au
Iron catalysis is emerging as a more sustainable and cost-effective alternative to precious metal catalysis. nih.gov An iron(III) salt has been successfully used to catalyze the tandem cyclization of 2-(2-aminophenyl)acetonitriles and 2-(hydroxy(aryl)methyl)phenols to afford multisubstituted dihydrochromeno[2,3-b]indoles in good yields. nih.gov Furthermore, iron catalysts in the presence of chiral PyBOX ligands have been shown to enable the direct oxidative cross-coupling of naphthols and indoles to produce atropisomeric heterobiaryls with high enantioselectivity. researchgate.net
Photocatalysis represents a green and powerful approach for dihydroindole synthesis. nih.gov A heterogeneous photocatalytic system using a carbon vacancy-rich carbon nitride material has been developed for the diastereoselective hydroboration of indoles to produce boryl indolines in a trans-fashion. nih.gov This method is notable for being transition-metal-free and utilizing visible light. nih.gov
Integration of Cascade and Multi-Component Reactions for Structural Complexity
Cascade reactions, also known as domino or tandem reactions, and multi-component reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple precursors in a single operation. bohrium.comnih.govarkat-usa.orgacs.org These approaches are highly atom- and step-economical and are increasingly being applied to the synthesis of structurally diverse dihydroindoles.
A notable example is the iridium(III)-catalyzed cascade reaction for the selective synthesis of multifunctional indole derivatives. nih.gov This method allows for direct double C-H bond alkynylation to obtain 2,4-dialkynyl indoles, which can be further transformed in a one-pot relay catalytic reaction. nih.gov Similarly, an iron(III)-catalyzed cascade reaction has been developed for the synthesis of dihydrochromeno[2,3-b]indoles from 2-(2-aminophenyl)acetonitriles and 2-(hydroxy(aryl)methyl)phenols. nih.gov
Multi-component reactions are particularly attractive for building molecular libraries for drug discovery. bohrium.comarkat-usa.org A one-pot, three-component synthesis of functionalized dihydro-1H-indol-4(5H)-ones has been achieved under catalyst-free conditions, highlighting the efficiency and green nature of this approach. bohrium.com The reaction of indoles, α-oxoketene dithioacetals, and aldehydes can lead to the formation of dihydrocoumarins and quinolines through a series of intramolecular substitutions and hydrolysis steps. nih.gov
The development of novel cascade sequences continues to expand the toolkit for dihydroindole synthesis. An acid-catalyzed cascade reaction has been serendipitously discovered to produce a novel tetracyclic indole skeleton from a 3-formyl-1H-indol-4-carboxylic acid methyl ester precursor. mdpi.com Additionally, a radical cascade cyclization strategy using phosphoryl or sulfonyl radicals has been developed to generate indole-fused diazepine (B8756704) derivatives with excellent diastereoselectivity. rsc.org
| Reaction Type | Key Transformation | Catalyst/Conditions | Product Scaffold | Ref. |
| Iridium-Catalyzed Cascade | Double C-H alkynylation | Ir(III) catalyst | 2,4-Dialkynyl indoles | nih.gov |
| Iron-Catalyzed Cascade | Tandem cyclization | Fe(OTf)₃ | Dihydrochromeno[2,3-b]indoles | nih.gov |
| Three-Component Reaction | One-pot condensation | Catalyst-free, refluxing ethanol (B145695) | Dihydro-1H-indol-4(5H)-ones | bohrium.com |
| Radical Cascade Cyclization | Intramolecular radical addition | Phosphoryl/sulfonyl radicals | Indole-fused diazepines | rsc.org |
Green Chemistry Approaches in Dihydroindole Synthesis and Functionalization
The principles of green chemistry are increasingly influencing the design of synthetic routes to dihydroindoles, with a focus on reducing waste, using environmentally benign solvents and catalysts, and improving energy efficiency. tandfonline.com
A significant trend is the use of water as a solvent for organic reactions. researchgate.netresearchgate.net A green and efficient one-pot synthesis of 3-pyranyl indole derivatives has been developed using an ionic liquid as a catalyst in an aqueous medium under reflux conditions. researchgate.net Similarly, the synthesis of indole-substituted 2-amino-4,5-dihydro-3-furancarbonitriles has been achieved in a two-step sequence using water as the solvent. researchgate.net
The development of catalyst-free reactions is another important aspect of green chemistry. bohrium.com The one-pot, three-component synthesis of functionalized dihydro-1H-indol-4(5H)-ones proceeds efficiently in refluxing ethanol without the need for a catalyst, generating pure products through simple washing. bohrium.com
Photocatalysis under visible light is also a key green technology. nih.gov The C-H functionalization of indoles with an iodonium (B1229267) ylide has been achieved using a blue LED in methanol, providing a sustainable route to functionalized indole derivatives. nih.gov Furthermore, the development of recyclable catalysts is crucial for sustainable synthesis. nih.govresearchgate.net An indium(III) triflate catalyst has been shown to be highly efficient and recyclable for the regioselective synthesis of 3-substituted indole derivatives. nih.gov
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. tandfonline.com The synthesis of bis(indolyl)methanes has been achieved in high yields using microwave irradiation in the presence of pure citrus lemon juice as a natural catalyst. tandfonline.com
Development of Dihydroindole-Based Chiral Ligands and Catalysts
The unique structural features of dihydroindoles make them attractive scaffolds for the development of novel chiral ligands and catalysts for asymmetric synthesis. The conformational rigidity and potential for introducing multiple stereogenic centers are key advantages of this heterocyclic system.
A new class of C₂-symmetric, spirocyclic compounds called SPINDOLEs has been developed from the reaction of indole and acetone (B3395972) using a confined chiral Brønsted acid catalyst. nih.gov These axially chiral spirocyclic scaffolds have shown great potential as platforms for the design of organocatalysts and ligands. They have been successfully applied in a variety of highly selective reactions, including hydrogenation, allylic alkylation, hydroboration, and Michael addition, demonstrating their versatility and effectiveness in asymmetric catalysis. nih.gov The modularity and straightforward synthesis of SPINDOLEs from inexpensive starting materials make them a promising alternative to established frameworks like BINOL and SPINOL. nih.gov
The development of indole-based chiral heterocycles as catalysts is an active area of research. acs.org By designing and developing versatile platform molecules, a range of organocatalytic asymmetric reactions have been established, and the resulting chiral indole-based heterocycles have been shown to possess potent catalytic activities in asymmetric catalysis. acs.org
Furthermore, carbohydrate-based chiral iodoarene catalysts have been synthesized and applied in asymmetric catalysis, including the dearomatization of simple aromatic compounds to construct complex chiral molecules. nih.gov While not directly dihydroindole-based, this work on developing chiral catalysts for transformations that can lead to chiral heterocyclic structures is highly relevant to the field.
The exploration of dihydroindole frameworks as backbones for new classes of chiral ligands and organocatalysts is expected to continue to grow, driven by the ongoing need for more efficient and selective methods for asymmetric synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
